Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate
Overview
Description
“Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the molecular formula C12H15N3O2 . It is a derivative of benzotriazole, which is known to have potential inhibitory effects on protease enzymes such as chymotrypsin, trypsin, and papain .
Molecular Structure Analysis
The molecular structure of “Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate” is based on the benzotriazole core structure, with a butyl group and a methyl ester group attached . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
“Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate” has a molecular weight of 233.27 . The compound is typically stored in refrigerated conditions . Further physical and chemical properties are not available in the current resources.Scientific Research Applications
Environmental Implications and Degradation
Benzotriazoles, including derivatives similar to Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate, are recognized for their prevalence as micropollutants in aquatic environments due to their widespread use as corrosion inhibitors in various domestic and industrial applications. Studies on the biotransformation of benzotriazoles have elucidated aerobic degradation mechanisms in activated sludge, highlighting the formation of transformation products such as 1H-benzotriazole-5-carboxylic acid, indicating partial persistence in wastewater treatment processes. These findings emphasize the environmental relevance of these compounds and their derivatives, underscoring the significance of understanding their degradation pathways for mitigating their impact on water quality (Huntscha et al., 2014).
Corrosion Inhibition
The protective action of benzotriazole derivatives, including those with butyl groups, against copper corrosion is well-documented. These compounds form inhibitory films on copper surfaces, effectively hindering oxidative reactions and thereby offering significant protection against corrosion in various environments. The efficiency of these films is influenced by factors such as the length of the alkyl chain, highlighting the importance of molecular structure in their inhibitory performance (Tommesani et al., 1997).
Safety and Hazards
properties
IUPAC Name |
methyl 1-butylbenzotriazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-7-15-11-6-5-9(12(16)17-2)8-10(11)13-14-15/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZKGLJAFWRYFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.